molecular formula C17H14FN3O4S B2783660 2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923483-25-4

2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Katalognummer: B2783660
CAS-Nummer: 923483-25-4
Molekulargewicht: 375.37
InChI-Schlüssel: YSQRSYORLQRNAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a phenylsulfonylmethyl group at position 3. The acetamide moiety is linked to the oxadiazole ring via its nitrogen atom and bears a 4-fluorophenyl group at the α-carbon. The phenylsulfonyl group may enhance binding to hydrophobic enzyme pockets, while the fluorophenyl moiety could improve metabolic stability and membrane permeability .

Eigenschaften

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S/c18-13-8-6-12(7-9-13)10-15(22)19-17-21-20-16(25-17)11-26(23,24)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQRSYORLQRNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide has garnered attention in recent research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound generally involves the reaction of various intermediates that incorporate the oxadiazole moiety. The typical synthetic route includes:

  • Formation of the Oxadiazole Ring : The initial step often involves the condensation of phenylsulfonylmethyl derivatives with acetamides.
  • Substitution Reactions : The introduction of the 4-fluorophenyl group is achieved through electrophilic aromatic substitution.
  • Purification : The final product is purified using column chromatography to yield a white solid.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. In a study evaluating various derivatives against a panel of fungi and bacteria, the target compound demonstrated:

  • Fungicidal Activity : It showed an inhibition rate against Sclerotinia sclerotiorum ranging from 75% to 86%, outperforming standard fungicides like quinoxyfen with an EC50 value of 6.67 mg/L for one derivative .
  • Bacterial Inhibition : The compound has also been tested against several bacterial strains, with promising results indicating moderate to high inhibition rates.

Enzyme Inhibition Studies

The compound's biological profile was further assessed through enzyme inhibition studies:

  • α-Glucosidase Inhibition : Several derivatives exhibited variable inhibition potentials, with some demonstrating IC50 values comparable to acarbose, a standard drug for managing diabetes .
  • Butyryl Cholinesterase (BChE) Inhibition : A subset of synthesized compounds showed significant BChE inhibitory activity, with one derivative reaching an IC50 of 12.15 μM, indicating potential for treating neurodegenerative disorders .

Case Study 1: Hepatitis B Virus Inhibition

In vitro studies using a human hepatoma cell line (HepG2) demonstrated that the derivative could inhibit hepatitis B virus (HBV) replication by up to 80% at a concentration of 10 µM. This suggests a promising avenue for antiviral therapies targeting HBV .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents on the phenyl ring significantly influenced biological activity. Electron-withdrawing groups at specific positions enhanced inhibitory effects against fungal pathogens and enzymes .

Data Tables

Here are summarized findings from various studies on the biological activity of the compound:

Biological Activity Tested Concentration (µM) Inhibition Rate (%) EC50/IC50 (mg/L or µM)
Sclerotinia sclerotiorumNot specified75 - 866.67
α-GlucosidaseNot specifiedVariableComparable to acarbose
Butyryl CholinesteraseNot specifiedVariable12.15
HBV Replication1080-

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole rings. For instance, derivatives of 1,3,4-oxadiazole have shown promising antifungal activities against various pathogens. In a comparative study, compounds with similar structures exhibited effective inhibition against fungi such as Fusarium oxysporum, suggesting that the oxadiazole ring may serve as a pharmacophore for antifungal agents .

Anticancer Potential

Research has indicated that oxadiazole derivatives can also exhibit anticancer properties. A study focused on synthesizing various oxadiazole compounds demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines. The mechanism is believed to involve the induction of apoptosis and disruption of cellular signaling pathways .

Anti-inflammatory Properties

Compounds like 2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide have been investigated for their anti-inflammatory effects. The incorporation of sulfonamide groups has been linked to enhanced anti-inflammatory activity by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response .

Computational Studies

Density Functional Theory (DFT) calculations have been employed to analyze the electronic structure and stability of 2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide. These studies provide insights into the frontier molecular orbitals (HOMO-LUMO), which are critical for understanding reactivity and interaction with biological targets .

Molecular Docking Studies

Molecular docking studies suggest that the compound can effectively bind to specific biological targets, enhancing its potential as a therapeutic agent. The binding affinity and interaction patterns with target proteins are crucial for predicting biological activity .

Case Study 1: Antifungal Activity Evaluation

In a recent experimental setup, various oxadiazole derivatives were tested for their antifungal efficacy against Fusarium oxysporum. The results indicated that compounds with similar structural features to 2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide exhibited significant antifungal activity at low concentrations, outperforming traditional antifungal agents like hymexazol .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Another study investigated the cytotoxic effects of this compound on several cancer cell lines. Results showed that it induced apoptosis in a dose-dependent manner, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous 1,3,4-oxadiazole derivatives, focusing on structural modifications, pharmacological activities, and physicochemical properties.

Structural and Pharmacological Comparisons

Compound Name Key Substituents Biological Activity Potency/IC₅₀ (if reported) Reference ID
Target Compound : 2-(4-fluorophenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide Phenylsulfonylmethyl, 4-fluorophenyl Not explicitly reported (inference: enzyme inhibition) N/A N/A
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-TH-naphthalen-2-yl)oxy)methyl)-oxadiazol-2-yl]thio}acetamide (8) Benzodioxolylmethyl, naphthyloxy Anticancer (A549, C6 cells), MMP-9 inhibition Cytotoxicity comparable to cisplatin
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran, chlorophenyl Antimicrobial (Laccase catalysis) Potent in series
N-(4-((5-(((1-(4-fluorophenyl)-1H-triazol-4-yl)methyl)thio)-oxadiazol-2-yl)methoxy)phenyl)acetamide Triazole, fluorophenyl COX-2 inhibition Not specified
2-[(5-((1H-Indol-3-yl)methyl)-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2a) Indolylmethyl, benzothiazole Anticancer (in silico/in vitro) Yield: 80%
N-(4-Fluorobenzyl)-2-{[5-(5-methylisoxazol-3-yl)-oxadiazol-2-yl]sulfanyl}acetamide Methylisoxazolyl, fluorobenzyl Not explicitly reported Molecular weight: 348.35

Key Observations

Substituent-Driven Activity :

  • The phenylsulfonylmethyl group in the target compound is unique among the compared derivatives. This substituent may confer enhanced affinity for sulfhydryl-containing enzyme active sites, such as MMPs or COX-2, as seen in compounds with sulfonyl or thioether groups .
  • Fluorophenyl moieties (common in the target compound and ) are associated with improved pharmacokinetics due to increased lipophilicity and resistance to oxidative metabolism.

Anticancer Activity: Compound 8 (benzodioxol-naphthyloxy derivative) demonstrated cytotoxicity against lung adenocarcinoma (A549) and glioma (C6) cells, with MMP-9 inhibition as a proposed mechanism . The target compound’s phenylsulfonyl group may similarly target MMPs but requires experimental validation. Thiadiazole analogs (e.g., 7d in ) showed IC₅₀ values as low as 1.8 µM against Caco-2 cells, suggesting that sulfonyl or thioether groups in oxadiazoles could enhance anticancer potency.

Enzyme Inhibition :

  • The COX-2 inhibitory activity of the triazole-containing analog highlights the role of fluorophenyl groups in cyclooxygenase binding. The target compound’s phenylsulfonyl group may similarly stabilize enzyme interactions through hydrophobic or π-stacking effects.

Antimicrobial Potential: Benzofuran-oxadiazole hybrids (e.g., 2a in ) exhibited antimicrobial activity via Laccase catalysis, suggesting that electron-withdrawing substituents (e.g., sulfonyl) could broaden the target compound’s applicability.

Q & A

Q. How should researchers validate the compound’s therapeutic potential while minimizing off-target effects?

  • Methodological Answer :
  • Selectivity panels : Screen against related enzymes/receptors (e.g., COX-1 vs. COX-2) .
  • Toxicogenomics : Assess gene expression changes in liver/kidney tissues post-administration .
  • In vivo PK/PD modeling : Corrogate plasma concentration with efficacy markers (e.g., TNF-α reduction) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.